

Spectroscopic Profile of 2-Amino-4-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-methylthiazole

Cat. No.: B167648

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Amino-4-methylthiazole**, a crucial heterocyclic building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for **2-Amino-4-methylthiazole** is summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **2-Amino-4-methylthiazole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.8	s	2H	-NH ₂
~6.2	s	1H	H-5
~2.1	s	3H	-CH ₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for **2-Amino-4-methylthiazole**

Chemical Shift (δ) ppm	Assignment
~168	C-2
~148	C-4
~100	C-5
~17	-CH ₃

Solvent: DMSO-d₆. Data is based on typical values for 2-aminothiazole derivatives and may vary slightly.

Infrared (IR) Spectroscopy

The infrared spectrum of **2-Amino-4-methylthiazole** exhibits characteristic absorption bands corresponding to its key functional groups. The data presented below is from matrix isolation FTIR spectroscopy.[\[1\]](#)[\[2\]](#)

Table 3: Key IR Absorption Bands for **2-Amino-4-methylthiazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3545.5	Medium	$\nu(\text{N-H})$ asymmetric stretch
3434.0	Medium	$\nu(\text{N-H})$ symmetric stretch
3118.0	Weak	$\nu(\text{C-H})$ aromatic
1625.0	Strong	$\delta(\text{NH}_2)$ scissoring
1530.0	Very Strong	Ring stretching
1450.0	Medium	$\delta(\text{CH}_3)$ asymmetric bend
1380.0	Medium	$\delta(\text{CH}_3)$ symmetric bend
1220.0	Medium	$\nu(\text{C-N})$ stretch
850.0	Strong	$\gamma(\text{C-H})$ out-of-plane bend

Data obtained from argon matrix isolation FTIR spectroscopy.

Mass Spectrometry (MS)

The mass spectrum of **2-Amino-4-methylthiazole** provides crucial information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for **2-Amino-4-methylthiazole**

m/z	Relative Intensity	Assignment
114	High	[M] ⁺ (Molecular Ion)
99	Moderate	[M - CH ₃] ⁺
71	Moderate	[M - HN=C=S] ⁺
57	High	[C ₃ H ₅ N] ⁺
42	Moderate	[CH ₃ CN + H] ⁺

Fragmentation patterns are predicted based on the known fragmentation of thiazole derivatives.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-4-methylthiazole** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of **2-Amino-4-methylthiazole** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent disc.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2-Amino-4-methylthiazole** in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct

infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

- Ionization: Utilize electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., 10-200) to detect the molecular ion and all significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as **2-Amino-4-methylthiazole**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-methylthiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167648#spectroscopic-data-for-2-amino-4-methylthiazole-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com